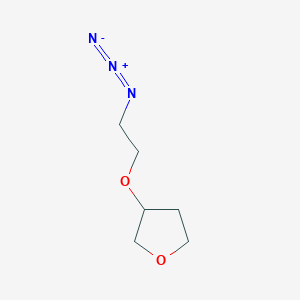

![molecular formula C15H11N7O B2847958 N-(1H-benzo[d]imidazol-2-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide CAS No. 1396845-66-1](/img/structure/B2847958.png)

N-(1H-benzo[d]imidazol-2-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

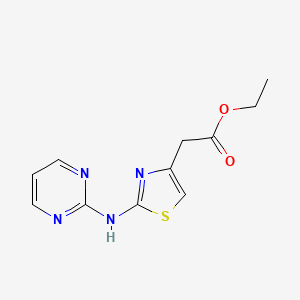

“N-(1H-benzo[d]imidazol-2-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide” is a complex organic compound that contains several heterocyclic components, including a benzimidazole and an imidazole ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, benzimidazoles are generally synthesized via the reaction of o-phenylenediamine with a carboxylic acid derivative . Imidazoles can be synthesized through a variety of methods, including the reaction of an aldehyde with o-phenylenediamine .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple ring structures. Benzimidazoles have a two-ring structure with nitrogen atoms at the 1 and 3 positions . Imidazoles have a five-membered ring with two non-adjacent nitrogen atoms .Chemical Reactions Analysis

Benzimidazoles and imidazoles can participate in a variety of chemical reactions. They can act as bases, nucleophiles, or ligands in coordination chemistry .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific substituents and the overall structure of the molecule. Generally, benzimidazoles and imidazoles are stable under normal conditions .Scientific Research Applications

Molecular Docking and ADME Prediction

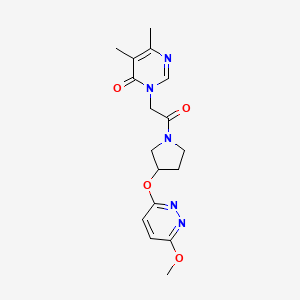

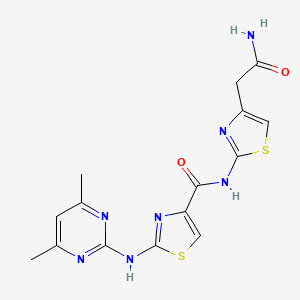

Research by Şenkardeş et al. (2022) focused on the synthesis of novel derivatives related to N-(1H-benzo[d]imidazol-2-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide for their α-glucosidase inhibitory activity. The study also included molecular docking studies to understand the binding interactions and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions to evaluate the pharmacokinetic properties of these compounds. Their findings suggest potential applications in managing diabetes through enzyme inhibition, highlighting the compound's therapeutic potential beyond its structural interest (Şenkardeş, Kulabaş, & Kucukguzel, 2022).

Functionalization Reactions for Compound Synthesis

Yıldırım et al. (2005) explored the functionalization reactions of related compounds to this compound, showcasing methods to create complex molecules with potential biological activities. This work underlines the versatility of such compounds as building blocks in organic synthesis, enabling the creation of a diverse array of bioactive molecules for further pharmacological evaluation (Yıldırım, Kandemirli, & Demir, 2005).

Antiviral and Antimicrobial Activity

Hebishy et al. (2020) described the synthesis of benzamide-based derivatives, exhibiting remarkable anti-avian influenza virus activity. This research suggests the potential of this compound related compounds in contributing to the development of new antiviral agents, especially against strains of influenza (Hebishy, Salama, & Elgemeie, 2020).

Antibacterial Applications

Patil et al. (2015) synthesized novel derivatives displaying significant antibacterial activity against various bacterial strains. These findings indicate the potential application of this compound and its derivatives in developing new antibacterial agents, contributing to the fight against bacterial resistance (Patil, Padalkar, Phatangare, Umape, Borase, & Sekar, 2015).

Cardiac Electrophysiological Activity

Morgan et al. (1990) investigated the cardiac electrophysiological activity of N-substituted imidazolylbenzamides, related to this compound, as selective class III agents. This research highlights the potential use of such compounds in treating arrhythmias, offering insights into the development of novel therapeutic agents for cardiovascular diseases (Morgan, Lis, Lumma, Nickisch, Wohl, Phillips, Gomez, Lampe, Di Meo, & Marisca, 1990).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-(1H-benzimidazol-2-yl)-6-imidazol-1-ylpyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N7O/c23-14(19-15-17-10-3-1-2-4-11(10)18-15)12-5-6-13(21-20-12)22-8-7-16-9-22/h1-9H,(H2,17,18,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPNBXXMHDLDKLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=NN=C(C=C3)N4C=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Benzo[d][1,3]dioxol-5-ylamino)-1-phenethylpyrrolidine-2,5-dione](/img/structure/B2847875.png)

![4-Boc-6-ethynyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B2847877.png)

![(1-(6-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone](/img/structure/B2847891.png)

![2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2847896.png)

![N-Ethyl-N-[2-(5-nitro-1,3-dihydroisoindol-2-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2847898.png)